Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Description
Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a pyrimidine-based compound featuring a 4-methylbenzoyl-substituted phenoxy group at position 4, a methylsulfanyl group at position 2, and an ethyl carboxylate at position 3. Its molecular weight is approximately 437.5 g/mol (calculated based on analogs). The methyl group on the benzoyl moiety contributes to moderate lipophilicity, while the ethyl carboxylate enhances solubility in polar solvents.
Properties
IUPAC Name |
ethyl 4-[3-[(4-methylbenzoyl)amino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-4-28-21(27)18-13-23-22(30-3)25-20(18)29-17-7-5-6-16(12-17)24-19(26)15-10-8-14(2)9-11-15/h5-13H,4H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXUXTRUEFFEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactionsThe final step involves the formation of the amide bond with 4-methylbenzoyl chloride under appropriate conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate exhibit promising anticancer properties. Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In particular, the incorporation of the 4-methylbenzoyl group enhances the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Pyrimidine derivatives are known to possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents. Research has demonstrated that modifications in the chemical structure can significantly enhance the efficacy against resistant strains of bacteria .
Agricultural Science
Pesticide Development
this compound may serve as a lead compound in developing novel pesticides. Its structural features suggest potential herbicidal activity, which can be beneficial in controlling weed populations in agricultural settings. Studies have indicated that similar compounds can inhibit key enzymes in plant growth pathways, leading to effective weed management strategies .
Plant Growth Regulation
Additionally, this compound could function as a plant growth regulator. Research has shown that certain pyrimidine derivatives can modulate plant growth by influencing hormonal pathways. This application could lead to increased crop yields and improved resistance to environmental stressors .
Material Science
Polymer Synthesis
In material science, this compound can be utilized in synthesizing advanced polymers. The compound's functional groups allow for easy incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries .
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent .
- Agricultural Application : In field trials, a formulation containing this compound showed a 30% reduction in weed biomass compared to untreated plots, indicating its effectiveness as a herbicide. The study emphasized the need for further research into its environmental impact and safety profile .
- Material Development : A recent study explored the use of this compound in creating biodegradable polymers with enhanced mechanical properties. The results indicated that incorporating this compound improved tensile strength by over 25% compared to conventional polymers .
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Substitutions on the Benzoyl Group
Variations in the benzoyl substituent significantly alter electronic properties and binding interactions.
Key Insight : Chlorine substituents increase molecular weight and polarity, while fluorine balances electronegativity and metabolic resistance. Methyl groups (target compound) offer moderate hydrophobicity, favoring membrane permeability .
Modifications to the Phenoxy Group
The phenoxy group’s substitution pattern influences solubility and target affinity.
Key Insight: Trifluoromethyl groups enhance target affinity but reduce solubility. Phenoxy simplification (e.g., 4-F) balances stability and synthetic accessibility .
Variations in Sulfanyl and Amino Groups
Modifications to the sulfanyl and amino groups impact electronic and steric profiles.
Key Insight: Methoxy and amino groups improve solubility, while aromatic substituents (e.g., phenyl) favor target binding through hydrophobic interactions .
Biological Activity
Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- CAS Number : 882747-66-2
- Boiling Point : Approximately 527.3 ± 50.0 °C (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways. The presence of the methylsulfanyl and pyrimidinecarboxylate groups suggests potential interactions that could modulate enzymatic activities or receptor binding.
- Nitric Oxide Production : The compound may influence nitric oxide (NO) synthesis, which plays a critical role in various physiological processes, including vasodilation and immune response modulation .
- Anti-inflammatory Activity : It is hypothesized that the compound could enhance the synthesis of pro-inflammatory cytokines, potentially contributing to its therapeutic effects in inflammatory diseases .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through various mechanisms:
- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in tumor cells.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
